7-Oxa-2-azaspiro[3.5]nonane

Process Chemistry Spirocyclic Synthesis Scale-up

7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) is a saturated spirocyclic building block composed of an azetidine ring (four-membered nitrogen heterocycle) spiro-fused to an oxolane ring (six-membered oxygen heterocycle), with molecular formula C₇H₁₃NO and molecular weight 127.18 g·mol⁻¹. This scaffold belongs to the broader class of 2-azaspiro[3.5]nonanes and has been employed as a key intermediate in the synthesis of kinase inhibitors targeting MPS1 and EZH2, as well as in bioisosteric replacement strategies for pipecolic acid.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 194157-10-3
Cat. No. B070580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-2-azaspiro[3.5]nonane
CAS194157-10-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1COCCC12CNC2
InChIInChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2
InChIKeyWZFOPYGRZNUWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3): A Spirocyclic Azetidine-Oxolane Scaffold for Medicinal Chemistry Procurement


7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) is a saturated spirocyclic building block composed of an azetidine ring (four-membered nitrogen heterocycle) spiro-fused to an oxolane ring (six-membered oxygen heterocycle), with molecular formula C₇H₁₃NO and molecular weight 127.18 g·mol⁻¹ . This scaffold belongs to the broader class of 2-azaspiro[3.5]nonanes and has been employed as a key intermediate in the synthesis of kinase inhibitors targeting MPS1 and EZH2, as well as in bioisosteric replacement strategies for pipecolic acid [1]. The compound is commercially available from multiple reputable vendors in purities ranging from 95% to ≥99.4% (HPLC/GC), with batch-specific certificates of analysis including NMR, HPLC, and GC .

Why 7-Oxa-2-azaspiro[3.5]nonane Cannot Be Replaced by Generic Spirocyclic Analogs


Spirocyclic building blocks within the azaspiro[3.5]nonane family are not interchangeable because regioisomeric placement of the oxygen and nitrogen heteroatoms determines ring size, basicity, conformational rigidity, and metabolic stability of derived pharmacophores [1]. The 7-oxa-2-azaspiro[3.5]nonane scaffold uniquely pairs a strained azetidine nitrogen (four-membered ring) with an oxolane oxygen (six-membered ring), whereas its closest regioisomer 2-oxa-7-azaspiro[3.5]nonane reverses this to an oxetane (four-membered O-ring) paired with a piperidine (six-membered N-ring), and the non-oxygenated analog 2-azaspiro[3.5]nonane lacks the hydrogen-bond acceptor oxygen entirely . These structural variations produce measurable differences in topological polar surface area, calculated logD, and nitrogen basicity that directly affect CNS penetration potential, solubility, and target engagement [2]. The quantitative evidence below demonstrates why selecting the specific 7-oxa-2-azaspiro[3.5]nonane scaffold is a scientifically consequential decision rather than a generic procurement choice.

Quantitative Differentiation Evidence for 7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) vs. Closest Analogs


Synthetic Yield: CN112321599A Two-Step Method vs. Prior Art Routes for 7-Oxa-2-azaspiro[3.5]nonane

The patented two-step synthesis of 7-oxa-2-azaspiro[3.5]nonane (CN112321599A) achieves a total yield of 56.3–82.6% (exemplified at 82.5% with 1.0:1.5 substrate-to-LAH molar ratio) [1]. This represents a significant improvement over prior art methods for the same compound, which were reported to suffer from low total yields of only 38% due to cyclic ether ring-opening during the protecting-group step [1]. The higher and more reproducible yield directly translates to lower cost-per-gram for procurement and reduced risk of supply interruption during lead optimization campaigns.

Process Chemistry Spirocyclic Synthesis Scale-up

Topological Polar Surface Area (TPSA): 7-Oxa-2-azaspiro[3.5]nonane vs. Non-Oxygenated 2-Azaspiro[3.5]nonane

The incorporation of an oxygen atom into the spirocyclic framework increases the topological polar surface area (TPSA) from 12.03 Ų (2-azaspiro[3.5]nonane, CAS 666-08-0) to 21.3 Ų (7-oxa-2-azaspiro[3.5]nonane) [1]. This 77% increase in TPSA, accompanied by the addition of a second hydrogen-bond acceptor, is significant for modulating passive permeability and aqueous solubility—key parameters in oral bioavailability and CNS exposure optimization [2]. The TPSA value of 21.3 Ų falls within the favorable range for blood-brain barrier penetration while remaining low enough to avoid excessive efflux transporter recognition.

Physicochemical Properties CNS Drug Design Permeability

Bioisosteric Replacement of Pipecolic Acid: Quantitative tPSA Modulation by 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid and its 2-azaspiro[3.3]heptane congener have been validated as saturated bioisosteres of pipecolic acid, a naturally occurring cyclic amino acid [1]. Functionalized derivatives incorporating aldehyde, alkyne, and nitrile substituents on the acid side chain modulate calculated topological polar surface area (tPSA) within the 55–80 Ų window, which is considered optimal for central nervous system penetration . In contrast, the smaller 2-azaspiro[3.3]heptane system yields tPSA values that fall below this window for certain substitution patterns, limiting CNS optimization flexibility. The oxolane oxygen in the 7-oxa scaffold provides an additional polarity-tuning site not available in the purely carbocyclic pipecolic acid scaffold, enabling more precise control of physicochemical properties without increasing molecular weight beyond the 127–159 Da range [1].

Bioisostere Pipecolic Acid CNS Penetration

Scaffold Validation in Potent Kinase Inhibitors: MPS1 and EZH2 Inhibitory Activity of 7-Oxa-2-azaspiro[3.5]nonane-Derived Compounds

The 7-oxa-2-azaspiro[3.5]nonane scaffold has been successfully elaborated into highly potent inhibitors of two therapeutically relevant kinases. A derivative from US10399974 (Example 4) bearing the scaffold exhibited an IC50 of 2 nM against full-length human MPS1 kinase in an enzymatic assay and 37 nM in a cellular MPS1 autophosphorylation assay in HCT116 cells [1]. Separately, a derivative from US10266542 (Example 5) containing the same spirocyclic core achieved an IC50 of <0.5 nM against human EZH2 histone methyltransferase [2]. While these data are for fully elaborated drug-like molecules rather than the bare scaffold, they demonstrate that the 7-oxa-2-azaspiro[3.5]nonane core is compatible with sub-nanomolar target engagement when appropriately functionalized, a feature not uniformly observed across all spirocyclic azaspiro[3.5]nonane regioisomers [3].

Kinase Inhibition MPS1 EZH2

Optimal Application Scenarios for 7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) Based on Quantitative Evidence


Lead Optimization Campaigns Requiring Multi-Gram Quantities of a Spirocyclic Azetidine Building Block

The patented two-step synthesis (CN112321599A) delivering up to 82.5% total yield makes this scaffold economically viable for SAR programs requiring tens to hundreds of grams [1]. Procurement teams should prioritize suppliers who can demonstrate batch yields consistent with this patent methodology, as the 2.2-fold yield advantage over prior routes directly impacts cost and supply reliability.

CNS-Penetrant Drug Discovery Programs Requiring tPSA in the 55–80 Ų Window

Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives achieve tPSA values within the 55–80 Ų range considered optimal for CNS penetration, outperforming the smaller 2-azaspiro[3.3]heptane scaffold which can fall below this threshold [2]. Medicinal chemists designing brain-penetrant candidates should select the 7-oxa scaffold when tPSA lower-bound compliance is critical.

Kinase Inhibitor Programs Targeting MPS1 or EZH2 in Oncology

The scaffold has been validated in sub-nanomolar to low-nanomolar inhibitors of MPS1 (IC50 2 nM enzyme, 37 nM cellular) and EZH2 (IC50 <0.5 nM), as documented in patents US10399974 and US10266542 [3][4]. Researchers pursuing these or structurally related kinase targets can confidently incorporate this building block knowing it has precedent for delivering potent, cell-active compounds.

Bioisosteric Replacement of Pipecolic Acid in Peptidomimetic or Natural Product-Derived Leads

The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid serves as a validated saturated bioisostere of pipecolic acid, offering enhanced three-dimensionality and additional polarity-tuning via the oxolane oxygen [2]. This is particularly relevant for programs seeking to improve the pharmacokinetic profile of pipecolic acid-containing leads while maintaining target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.